molecular formula C8H17NO2 B13037157 (S)-2-(Diethylamino)butanoic acid

(S)-2-(Diethylamino)butanoic acid

Cat. No.: B13037157
M. Wt: 159.23 g/mol
InChI Key: WXZZJKVGEJBSJP-ZETCQYMHSA-N
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Description

(S)-2-(Diethylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a diethylamino group attached to the second carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Diethylamino)butanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method involves the reductive amination of a keto acid with diethylamine under reducing conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Diethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group results in the formation of alcohols.

Scientific Research Applications

(S)-2-(Diethylamino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Diethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Dimethylamino)butanoic acid: Similar structure but with dimethylamino group instead of diethylamino.

    (S)-2-(Diethylamino)propanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness

(S)-2-(Diethylamino)butanoic acid is unique due to the presence of the diethylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2S)-2-(diethylamino)butanoic acid

InChI

InChI=1S/C8H17NO2/c1-4-7(8(10)11)9(5-2)6-3/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1

InChI Key

WXZZJKVGEJBSJP-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)N(CC)CC

Canonical SMILES

CCC(C(=O)O)N(CC)CC

Origin of Product

United States

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